molecular formula C22H14IN B12521479 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline CAS No. 668981-28-0

4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline

Cat. No.: B12521479
CAS No.: 668981-28-0
M. Wt: 419.3 g/mol
InChI Key: RBOZWBJPJRPEBY-UHFFFAOYSA-N
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Description

4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is a complex organic compound characterized by its unique structure, which includes an iodine atom attached to a phenyl ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Step 1: Synthesis of 4-iodophenylacetylene

      Reagents: 4-iodobenzene, acetylene gas

      Catalysts: Palladium(II) acetate, copper(I) iodide

      Solvent: Tetrahydrofuran (THF)

      Conditions: Inert atmosphere, room temperature

  • Step 2: Coupling with 4-ethynylaniline

      Reagents: 4-iodophenylacetylene, 4-ethynylaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

    Oxidation: Quinones, phenols

    Reduction: Amines, hydrocarbons

    Substitution: Azides, nitriles

Scientific Research Applications

4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and iodine groups can facilitate these interactions by providing sites for hydrogen bonding, hydrophobic interactions, and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)ethynyl]pyridine
  • Hexakis {4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene

Uniqueness

4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring specific interactions with molecular targets.

Properties

CAS No.

668981-28-0

Molecular Formula

C22H14IN

Molecular Weight

419.3 g/mol

IUPAC Name

4-[2-[4-[2-(4-iodophenyl)ethynyl]phenyl]ethynyl]aniline

InChI

InChI=1S/C22H14IN/c23-21-13-9-19(10-14-21)7-5-17-1-3-18(4-2-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,24H2

InChI Key

RBOZWBJPJRPEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)I

Origin of Product

United States

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